![molecular formula C19H11Br2NaO5S B561323 Bromophenol red sodium salt CAS No. 102185-50-2](/img/structure/B561323.png)
Bromophenol red sodium salt
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Overview
Description
Bromophenol red sodium salt is an organic compound with the empirical formula C19H11Br2O5SNa and a molar mass of 534.15 g/mol . It appears as a brownish-red powder .
Molecular Structure Analysis
The linear formula of Bromophenol red sodium salt is C19H11Br2O5SNa . The molecular weight is 534.15 g/mol . The structure includes hydroxyl groups and bromine atoms bonded to a benzene ring .Physical And Chemical Properties Analysis
Bromophenol red sodium salt is a brownish-red powder . It has a molar mass of 534.15 g/mol . The compound is soluble in water .Scientific Research Applications
pH Indicator
Bromophenol Red Sodium Salt is commonly used as a pH indicator . It exhibits a color change from yellow to red over the pH range 5.2 to 6.8 . This makes it useful in various scientific and industrial applications where pH monitoring is necessary.
Biological Research
In biological research, Bromophenol Red Sodium Salt is used as a tracking dye for alkaline and neutral buffer systems . It helps scientists visualize the movement of molecules in these systems.
Gel Electrophoresis
Bromophenol Red Sodium Salt is also used as a color marker in gel electrophoresis . This technique is used to separate DNA, RNA, or protein molecules based on their size. The dye helps researchers track the progress of the electrophoresis.
Protein Sample Preparation
Bromophenol Red Sodium Salt is used in the preparation of protein samples for western blotting analysis . Western blotting is a widely used analytical technique used to detect specific proteins in a sample.
Staining Histones
Bromophenol Red Sodium Salt finds application in staining histones . Histones are proteins that package and order the DNA into structural units called nucleosomes. Staining these proteins helps in their visualization and study.
Chemical Synthesis
Due to its chemical properties, Bromophenol Red Sodium Salt may also be used in various chemical synthesis processes . However, the specific applications can vary widely depending on the nature of the synthesis.
Mechanism of Action
Target of Action
Bromophenol Red Sodium Salt is a derivative of bromophenol . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol . .
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that Bromophenol Red Sodium Salt may interact with its targets through similar electrophilic mechanisms, leading to changes in the target molecules.
Pharmacokinetics
The presence of bromophenols in human blood and breast milk suggests that these compounds can be absorbed and distributed within the body
Result of Action
Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk
Action Environment
The action of Bromophenol Red Sodium Salt can be influenced by various environmental factors. For example, dust formation should be avoided, and the compound should be kept away from incompatible materials . Additionally, the compound should be stored at 0-8°C . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26;/h1-10,22H,(H,24,25,26);/q;+1/p-1/b19-12-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPKOKMTIKOIHJ-JHMJKTBASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Br)/C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromophenol red sodium salt | |
CAS RN |
102185-50-2 |
Source
|
Record name | Bromophenol Red sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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